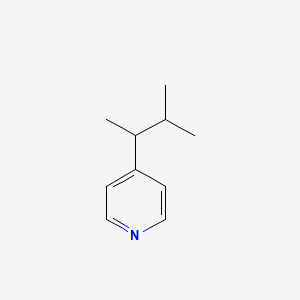

4-(1,2-Dimethyl-propyl)-pyridine

CAS No.:

Cat. No.: VC4061300

Molecular Formula: C10H15N

Molecular Weight: 149.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15N |

|---|---|

| Molecular Weight | 149.23 g/mol |

| IUPAC Name | 4-(3-methylbutan-2-yl)pyridine |

| Standard InChI | InChI=1S/C10H15N/c1-8(2)9(3)10-4-6-11-7-5-10/h4-9H,1-3H3 |

| Standard InChI Key | VFYCEFUVIBPANU-UHFFFAOYSA-N |

| SMILES | CC(C)C(C)C1=CC=NC=C1 |

| Canonical SMILES | CC(C)C(C)C1=CC=NC=C1 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

4-(1,2-Dimethyl-propyl)-pyridine features a pyridine ring substituted at the 4-position with a 1,2-dimethylpropyl group. This branched alkyl chain increases the compound’s lipophilicity compared to unsubstituted pyridine, as evidenced by its logP value of 2.94 . The spatial arrangement of the substituent influences steric interactions, potentially affecting reactivity and binding affinity in catalytic or biological systems.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 149.233 g/mol |

| Density | |

| Boiling Point | 212.5 \pm 9.0 \, ^\circ\text{C} |

| Flash Point | 70.0 \pm 11.4 \, ^\circ\text{C} |

| Vapour Pressure | at 25°C |

Structural isomers such as 4-(2,2-dimethyl-propyl)-pyridine (CAS 54813-47-7) share the same molecular formula but differ in substituent branching, leading to variations in properties like boiling point and density . For instance, the 2,2-dimethylpropyl isomer lacks reported density data, suggesting divergent physicochemical behaviors .

Synthesis and Industrial Production

Quaternization and Amination Pathways

An improved synthesis method for 4-substituted pyridines, described in U.S. Patent 6,939,972, involves quaternizing pyridine with thionyl chloride in ethyl acetate, followed by amination with N,N-dimethylformamide (DMF) . Although developed for 4-dimethylaminopyridine (4-DMAP), this approach is adaptable to 4-(1,2-dimethyl-propyl)-pyridine by substituting the aminating agent with a 1,2-dimethylpropyl group donor. Key steps include:

-

Quaternization: Pyridine reacts with thionyl chloride at , forming N-[4-pyridyl]pyridinium chloride hydrochloride .

-

Amination: The quaternary salt undergoes nucleophilic substitution with DMF at , introducing the alkyl group .

-

Workup: Hydrolysis with NaOH (pH 11–12), solvent extraction (e.g., benzene), and vacuum distillation yield the purified product .

This method avoids hazardous byproducts like hydrogen cyanide, enhancing industrial viability . Ethyl acetate recovery (≥90%) and thionyl chloride recycling further improve cost efficiency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume